![molecular formula C16H20N2O6S2 B2941844 5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034366-84-0](/img/structure/B2941844.png)
5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide
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Description
5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "HEATE" and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Chemodivergent Annulations and Chemical Reactions
The research on chemodivergent and redox-neutral annulations involving N-methoxybenzamides showcases the potential of such compounds in facilitating complex chemical reactions. For instance, Rhodium(III)-catalyzed C-H activation allows for coupling under acid-controlled conditions, indicating a pathway for creating diverse molecular structures (Xu, Zheng, Yang, & Li, 2018). This method's versatility suggests possible applications in synthesizing molecules with similar backbones to "5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide" for various uses, including materials science and pharmaceuticals.
Antimicrobial Activity
Compounds with a sulfonamide group, similar in structure to the compound , have been evaluated for their antimicrobial properties. A study revealed that derivatives of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds possess significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012). This suggests that "5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide" could potentially be explored for antimicrobial applications, given the structural similarity and the presence of sulfonamide and methoxy groups that are known to contribute to antimicrobial efficacy.
Molecular Interactions and Structural Analysis
The study of molecular interactions and structural analysis of compounds similar to "5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide" provides insights into how such molecules can interact with biological systems or other chemical substances. For example, the molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide through X-ray diffraction and DFT calculations highlighted the impact of intermolecular interactions on molecular geometry, which can be crucial for designing drugs or materials with specific properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Corrosion Inhibition
A derivative of phenylthienylbenzamidine showed effectiveness as a corrosion inhibitor for carbon steel in an acidic medium (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020). The presence of methoxy and benzamide groups in these compounds contributes to their adsorption on metal surfaces, protecting them from corrosion. This suggests that compounds like "5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide" might also find applications in materials science as corrosion inhibitors.
properties
IUPAC Name |
5-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-14-3-2-12(8-13(14)16(17)20)26(21,22)18-9-15(24-6-5-19)11-4-7-25-10-11/h2-4,7-8,10,15,18-19H,5-6,9H2,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYPXNHDMXBQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OCCO)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide |
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